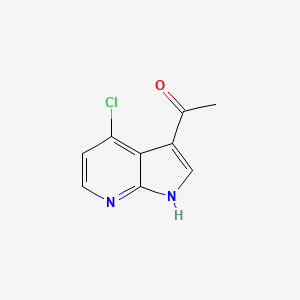

3-Acetyl-4-chloro-7-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCGIOZOYKFSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=NC=CC(=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011711-52-6 | |

| Record name | 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetyl-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 3-Acetyl-4-chloro-7-azaindole (CAS No. 1011711-52-6), a substituted azaindole of interest in medicinal chemistry and drug discovery. Azaindole scaffolds are crucial pharmacophores found in numerous biologically active compounds, including kinase inhibitors. This guide details the synthetic pathway, experimental protocols, and analytical characterization methods for this specific compound.

Overview of the Synthetic Pathway

The synthesis of 3-Acetyl-4-chloro-7-azaindole is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-7-azaindole, from the commercially available 7-azaindole. The second step is a Friedel-Crafts acylation reaction to introduce the acetyl group at the C-3 position of the azaindole ring.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of the precursor and the final product are summarized below. While detailed experimental spectra for 3-Acetyl-4-chloro-7-azaindole are not widely published, this section provides known data and expected analytical results based on its structure.

Table 1: Physicochemical Properties of Key Compounds

| Property | 4-Chloro-7-azaindole | 3-Acetyl-4-chloro-7-azaindole |

| CAS Number | 55052-28-3[1] | 1011711-52-6[2] |

| Molecular Formula | C₇H₅ClN₂[1][3] | C₉H₇ClN₂O[2] |

| Molecular Weight | 152.58 g/mol [1][3] | 194.62 g/mol |

| Physical Form | Light orange or yellow to brown powder/solid[4][5] | Solid |

| Melting Point | 176-181 °C[6] | Not Reported |

| Purity | ≥97% (Commercially available)[6] | ≥98% (Commercially available)[2] |

Table 2: Spectroscopic Characterization Data

| Technique | Compound | Observed / Expected Data |

| ¹H NMR | 4-Chloro-7-azaindole | Spectrum corresponds to assigned structure[5][7]. |

| ¹³C NMR | 4-Chloro-7-azaindole | Data available from spectral databases. |

| ¹H NMR | 3-Acetyl-4-chloro-7-azaindole | Expected Chemical Shifts (DMSO-d₆): - Acetyl protons (CH₃): Singlet, ~2.5 ppm.- Pyrrole proton (NH): Broad singlet, >11 ppm.- Aromatic protons: Multiplets in the range of 7.0-8.5 ppm. |

| ¹³C NMR | 3-Acetyl-4-chloro-7-azaindole | Expected Chemical Shifts (DMSO-d₆): - Carbonyl carbon (C=O): ~190-195 ppm.- Acetyl carbon (CH₃): ~25-30 ppm.- Aromatic/Heterocyclic carbons: 8 signals in the range of 100-150 ppm. |

| Mass Spec (MS) | 3-Acetyl-4-chloro-7-azaindole | Expected [M+H]⁺: 195.0274 (Calculated for C₉H₈ClN₂O⁺). Isotopic pattern for one chlorine atom (3:1 ratio for M and M+2) should be observed. |

| IR Spectroscopy | 3-Acetyl-4-chloro-7-azaindole | Expected Peaks (cm⁻¹): - N-H stretch: ~3100-3300 (broad).- C=O stretch (ketone): ~1650-1680.- C-Cl stretch: ~700-800. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 3-Acetyl-4-chloro-7-azaindole.

This procedure is adapted from established methods involving N-oxidation and subsequent chlorination.[3][4][8]

Materials:

-

7-Azaindole (1.0 eq)

-

m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂)

-

Dimethoxyethane (DME) and Heptane (as solvent mixture)[4]

-

Phosphorus oxychloride (POCl₃) (8.0 eq)[4]

-

6N Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

Dissolve 7-azaindole (e.g., 3.6 g, 30 mmol) in a mixed solvent of dimethoxyethane (17 ml) and heptane (33 ml).[4]

-

Add m-chloroperoxybenzoic acid (mCPBA) (e.g., 8.1 g, ~77% purity) to the solution and stir the mixture at room temperature to facilitate N-oxidation.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture. Wash the collected filter cake with a DME/heptane mixture.[4]

-

To the filtrate, add phosphorus oxychloride (POCl₃) (e.g., 22 ml, 0.24 mol) and heat the mixture to reflux (approximately 80-85 °C) for 18 hours.[4]

-

After the reaction period, cool the mixture to room temperature.

-

Carefully dilute the mixture with water (e.g., 150 ml) in an ice bath.

-

Adjust the pH of the aqueous solution to 10 using a 6N NaOH solution, which will cause a solid to precipitate.[4]

-

Collect the resulting solid by filtration, wash it with water, and dry it under a vacuum to yield 4-chloro-7-azaindole. The expected yield is approximately 85%.[3][4]

This procedure is a Friedel-Crafts acylation adapted from a general method for acylating azaindoles at the C-3 position.

Materials:

-

4-Chloro-7-azaindole (1.0 eq)

-

Aluminum chloride (AlCl₃) (≥3.0 eq)

-

Acetyl chloride (≥1.5 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-chloro-7-azaindole in anhydrous dichloromethane in a flask equipped with a nitrogen inlet.

-

Cool the suspension in an ice bath and add aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains low. An excess of AlCl₃ is typically required for good results.

-

Allow the mixture to stir at room temperature for approximately 30-60 minutes.

-

Slowly add acetyl chloride to the reaction mixture at room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography or recrystallization to obtain the final product, 3-Acetyl-4-chloro-7-azaindole.

Experimental and Analytical Workflow

The overall process, from starting materials to the fully characterized final product, follows a logical workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. The structure can be confirmed by analyzing chemical shifts, coupling constants, and integration values.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: IR analysis, using a method like Attenuated Total Reflectance (ATR), is used to identify key functional groups, such as the N-H bond of the pyrrole ring and the C=O bond of the acetyl group.

-

Purity Analysis: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of 3-Acetyl-4-chloro-7-azaindole, enabling its application in further research and development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Page loading... [guidechem.com]

- 3. 4-Chloro-7-azaindole | 55052-28-3 [chemnet.com]

- 4. 4-Chloro-7-azaindole, 25 g, CAS No. 55052-28-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]

- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 7. acgpubs.org [acgpubs.org]

- 8. 4-氯-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-chloro-7-azaindole is a heterocyclic organic compound belonging to the azaindole class, a group of molecules of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a known "privileged structure," frequently identified as a core component in a variety of biologically active compounds, most notably as kinase inhibitors. This technical guide provides a summary of the known physicochemical properties of 3-Acetyl-4-chloro-7-azaindole. Due to the limited availability of direct experimental data for this specific derivative, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. Furthermore, it explores the potential biological relevance of this compound in the context of kinase inhibition, a prominent activity of the 7-azaindole class, and outlines a typical experimental workflow for assessing such activity.

Physicochemical Properties

While specific experimental data for 3-Acetyl-4-chloro-7-azaindole is not extensively reported in publicly available literature, its basic molecular properties have been established. For comparison, some experimentally determined properties of the related compound, 4-chloro-7-azaindole, are included.

| Property | 3-Acetyl-4-chloro-7-azaindole | 4-chloro-7-azaindole (for comparison) |

| Molecular Formula | C₉H₇ClN₂O[1] | C₇H₅ClN₂[2][3] |

| Molecular Weight | 194.62 g/mol [1] | 152.58 g/mol [2][3] |

| Physical Form | Solid | Powder[2] |

| Melting Point | Data not available | 176-181 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in Chloroform and Methanol. Slightly soluble in water.[4] |

| pKa | Data not available | 12.98 ± 0.40 (Predicted)[4] |

| logP | Data not available | 2.2163 (Calculated)[5] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of 3-Acetyl-4-chloro-7-azaindole.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered 3-Acetyl-4-chloro-7-azaindole is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial parameter, especially in the context of drug development, as it influences bioavailability.

Protocol: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid 3-Acetyl-4-chloro-7-azaindole is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like 3-Acetyl-4-chloro-7-azaindole with basic nitrogen atoms, the pKa of its conjugate acid is a key parameter.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of 3-Acetyl-4-chloro-7-azaindole is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

Partitioning: A known amount of 3-Acetyl-4-chloro-7-azaindole is dissolved in one of the phases (typically n-octanol). This solution is then mixed with the other phase in a sealed flask.

-

Equilibration: The flask is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Context: Potential as a Kinase Inhibitor

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[6][7][8] The nitrogen atom at position 7 and the pyrrole N-H group can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. Given this precedent, it is highly probable that 3-Acetyl-4-chloro-7-azaindole could exhibit inhibitory activity against one or more protein kinases.

Protein kinases play a central role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of therapeutic agents.

Representative Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade that is often targeted in cancer therapy, such as the PI3K/AKT/mTOR pathway.[9] 7-azaindole derivatives have been developed as potent inhibitors of kinases within this pathway.[9]

Caption: A representative kinase signaling pathway (PI3K/AKT/mTOR).

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of 3-Acetyl-4-chloro-7-azaindole as a kinase inhibitor, a standard screening workflow can be employed.

Caption: Experimental workflow for kinase inhibitor screening.

Synthesis

The synthesis of 3-Acetyl-4-chloro-7-azaindole is not explicitly detailed in the surveyed literature. However, a general approach for the synthesis of substituted 7-azaindoles often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.[10][11][12] A plausible synthetic route could involve the acylation of a 4-chloro-7-azaindole precursor. The synthesis of the parent 4-chloro-7-azaindole has been reported, starting from 7-azaindole through an N-oxidation followed by chlorination.[13]

Representative Synthetic Protocol: Synthesis of a 7-Azaindole Derivative

The following protocol describes a general method for the synthesis of a 7-azaindole derivative via a Chichibabin cyclization, which illustrates a common strategy for constructing the 7-azaindole core.[10]

Reaction: LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

-

Reagent Preparation: A solution of lithium diisopropylamide (LDA) is prepared in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -40 °C).

-

Addition of Starting Materials: 2-fluoro-3-picoline is added to the LDA solution, followed by the addition of benzonitrile. The order of addition can be critical to the reaction yield.

-

Reaction: The reaction mixture is stirred at a controlled low temperature for a specified period (e.g., 2 hours).

-

Quenching: The reaction is quenched by the addition of an aqueous solution.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired 2-phenyl-7-azaindole.

Conclusion

3-Acetyl-4-chloro-7-azaindole is a compound with significant potential in the field of drug discovery, largely owing to its 7-azaindole core structure, which is a key feature in numerous kinase inhibitors. While specific experimental data on its physicochemical properties are currently scarce, this guide provides a framework for its characterization through established experimental protocols. The outlined biological context and experimental workflows offer a clear path for the investigation of its potential as a kinase inhibitor. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. appchemical.com [appchemical.com]

- 2. 4-氯-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-氯-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-7-azaindole CAS#: 55052-28-3 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 12. Azaindole synthesis [organic-chemistry.org]

- 13. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Acetyl-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-4-chloro-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance within the broader context of therapeutic agent development, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Structure

3-Acetyl-4-chloro-7-azaindole, also known by its systematic name 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is a derivative of 7-azaindole. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a wide range of biological targets. The addition of a chloro group at the 4-position and an acetyl group at the 3-position provides key functional handles for further chemical modification and targeted molecular design.

-

CAS Number: 1011711-52-6[1]

-

Molecular Formula: C₉H₇ClN₂O

-

Synonyms: 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone[1]

Chemical Structure:

Figure 1. Chemical structure of 3-Acetyl-4-chloro-7-azaindole.

Physicochemical Properties

Quantitative data for 3-Acetyl-4-chloro-7-azaindole is not extensively reported in peer-reviewed literature, as it is primarily regarded as a synthetic intermediate. The following table summarizes available data and calculated properties. For comparison, properties of the parent compound, 4-chloro-7-azaindole, are also included where available.

| Property | 3-Acetyl-4-chloro-7-azaindole | 4-chloro-7-azaindole |

| CAS Number | 1011711-52-6 | 55052-28-3 |

| Molecular Weight | 194.62 g/mol | 152.58 g/mol [2] |

| Molecular Formula | C₉H₇ClN₂O | C₇H₅ClN₂[2] |

| Physical Form | Solid[1] | Powder |

| Melting Point | Not Reported | 176-181 °C |

| Purity | Typically >98%[1] | Typically >97% |

| Storage Temperature | 4°C, protect from light[1] | 4°C[2] |

| Calculated LogP | Not Reported | 2.2163[2] |

| Topological Polar Surface Area (TPSA) | Not Reported | 28.68 Ų[2] |

Synthesis and Experimental Protocols

The synthesis of 3-Acetyl-4-chloro-7-azaindole is not explicitly detailed in publicly available literature. However, a plausible and standard synthetic route involves a two-step process starting from the commercially available 7-azaindole. This process includes chlorination of the 4-position followed by a Friedel-Crafts acylation at the 3-position.

Representative Synthesis Workflow

The logical synthesis pathway begins with the preparation of the key intermediate, 4-chloro-7-azaindole, followed by its acylation.

Caption: Proposed two-step synthesis of 3-Acetyl-4-chloro-7-azaindole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole (Intermediate)

This protocol is adapted from established procedures for the chlorination of 7-azaindole[3].

-

N-Oxidation: 7-azaindole is dissolved in a suitable solvent such as dimethoxyethane. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting 7-azaindole N-oxide is then isolated.

-

Chlorination: The crude 7-azaindole N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃)[3]. The reaction mixture is typically heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or ice and neutralized with a base (e.g., NaOH solution) to a pH of approximately 10. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-7-azaindole[3]. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation to yield 3-Acetyl-4-chloro-7-azaindole (Target Compound)

This is a representative protocol based on the principles of the Friedel-Crafts acylation of electron-rich heterocycles[4].

-

Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE), acetyl chloride is added dropwise.

-

Addition of Substrate: A solution of 4-chloro-7-azaindole in the same inert solvent is then added slowly to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours, or until TLC indicates the completion of the reaction.

-

Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Acetyl-4-chloro-7-azaindole.

Biological and Therapeutic Relevance

While 3-Acetyl-4-chloro-7-azaindole itself has not been extensively evaluated for biological activity in published studies, its core structure, 7-azaindole, is a cornerstone in the development of kinase inhibitors[5]. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Scaffold

The 7-azaindole moiety serves as an excellent "hinge-binding" motif. It can form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine base of ATP. This makes it a potent and versatile starting point for the design of competitive kinase inhibitors. The chloro- and acetyl-substituents on the 3-Acetyl-4-chloro-7-azaindole scaffold can be used to modulate potency, selectivity, and pharmacokinetic properties. The acetyl group, in particular, can serve as a synthetic handle for elaboration into more complex side chains designed to interact with other regions of the kinase active site.

Involvement in Signaling Pathways

7-Azaindole derivatives have been successfully developed as inhibitors for numerous kinases involved in critical signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole based inhibitors.

Other kinases targeted by 7-azaindole derivatives include cyclin-dependent kinases (CDKs) and Haspin kinase, both of which are important targets in oncology research[6]. The versatility of the 7-azaindole scaffold makes it a valuable building block for developing targeted therapies against a wide array of diseases.

Conclusion

3-Acetyl-4-chloro-7-azaindole is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure combines the privileged 7-azaindole core with functional groups that allow for further chemical diversification. While specific biological and detailed physicochemical data for this particular compound are scarce, its primary utility lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. The synthetic routes are based on well-established organic chemistry principles, and the resulting derivatives have shown significant potential in targeting critical disease-related signaling pathways. This guide provides a foundational understanding for researchers looking to utilize this and similar scaffolds in the development of novel therapeutic agents.

References

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 3-Acetyl-4-chloro-7-azaindole

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Acetyl-4-chloro-7-azaindole

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide outlines a comprehensive, multi-disciplinary research framework for the elucidation of the mechanism of action (MoA) of a specific, novel derivative, 3-Acetyl-4-chloro-7-azaindole. While the precise biological targets of this compound are yet to be publicly delineated, its structural features—a potent hinge-binding 7-azaindole core, a C3-acetyl group, and a C4-chloro substituent—provide a strong rationale for hypothesizing its role as a competitive inhibitor of protein kinases or other ATP-dependent enzymes.[1][3][4] This document serves as a strategic whitepaper for researchers, scientists, and drug development professionals, providing a logical, step-by-step experimental roadmap from initial hypothesis generation to in-vivo target validation. We will detail the causality behind each experimental choice, present self-validating protocols, and integrate data visualization to ensure clarity and scientific integrity.

Introduction: The Scientific Rationale for Investigating 3-Acetyl-4-chloro-7-azaindole

The 7-azaindole moiety is bioisosteric to the purine system, notably the adenine fragment of adenosine triphosphate (ATP). This structural mimicry allows 7-azaindole derivatives to function as effective ATP competitors. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form critical bidentate hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, a common interaction motif for this class of inhibitors.[1][3] The success of vemurafenib, a B-RAF kinase inhibitor, exemplifies the therapeutic potential of this scaffold.[1][3]

The subject of this guide, 3-Acetyl-4-chloro-7-azaindole, possesses substituents that are predicted to modulate its binding affinity, selectivity, and pharmacokinetic properties. The 4-chloro substitution can influence the electronics of the ring system and provide a vector for further chemical modification. The 3-acetyl group introduces a potential hydrogen bond acceptor and can influence the orientation of the molecule within a binding pocket. Based on this structural foundation, our primary hypothesis is that 3-Acetyl-4-chloro-7-azaindole acts as an inhibitor of one or more protein kinases. This guide will lay out the experimental plan to test this hypothesis and identify its specific molecular target(s) and downstream biological effects.

Phase 1: Target Hypothesis Generation and Initial Screening

The initial phase of our investigation is designed to cast a wide net to identify the general biological activity of 3-Acetyl-4-chloro-7-azaindole and narrow down the potential target classes.

Broad-Spectrum Kinase Panel Screening

Rationale: Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a broad-spectrum kinase screen is the most logical and data-rich starting point.[4][5][6] This will provide a rapid assessment of the compound's potency and selectivity against a large panel of human kinases.

Experimental Protocol: Kinase Inhibition Assay (Example using a commercial service)

-

Compound Preparation: Solubilize 3-Acetyl-4-chloro-7-azaindole in 100% DMSO to create a 10 mM stock solution.

-

Assay Concentration: Perform an initial screen at a concentration of 1 µM and 10 µM to identify potential hits.

-

Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of at least 400 human kinases.

-

Data Analysis: The service will provide data as percent inhibition relative to a control. Hits are typically defined as kinases showing >50% inhibition at 1 µM.

-

Follow-up: For identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | IC50 (nM) |

| Kinase A | 85% | 98% | 50 |

| Kinase B | 65% | 92% | 250 |

| Kinase C | 15% | 45% | >10,000 |

| ... | ... | ... | ... |

Phenotypic Screening in Cancer Cell Lines

Rationale: A parallel phenotypic screen across a panel of cancer cell lines will provide insights into the compound's cellular activity and potential therapeutic areas. This approach is agnostic to the specific target and focuses on the functional outcome (e.g., anti-proliferative effects).

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 3-Acetyl-4-chloro-7-azaindole (e.g., from 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.

Phase 2: Target Identification and Validation

Once initial hits are identified from the kinase panel and phenotypic screens, the next phase focuses on confirming the direct molecular target(s) of 3-Acetyl-4-chloro-7-azaindole.

Cellular Target Engagement Assays

Rationale: It is crucial to confirm that the compound engages its putative kinase target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 3-Acetyl-4-chloro-7-azaindole or vehicle (DMSO) for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target kinase remaining in solution at each temperature.

-

Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Visualization of Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Structural Biology: Co-crystallization Studies

Rationale: To definitively understand the binding mode of 3-Acetyl-4-chloro-7-azaindole, co-crystallization of the compound with its target kinase is essential. This will provide atomic-level details of the interactions and confirm the binding hypothesis. Analysis of X-ray cocrystal structures of kinases with 7-azaindole fragments reveals different binding modes, including "normal," "flipped," and "non-hinge" binding.[1][3]

Experimental Protocol: X-ray Co-crystallography

-

Protein Expression and Purification: Express and purify the recombinant target kinase.

-

Co-crystallization: Screen for crystallization conditions of the kinase in the presence of a molar excess of 3-Acetyl-4-chloro-7-azaindole.

-

Data Collection: Collect X-ray diffraction data from a suitable crystal.

-

Structure Solution and Refinement: Solve and refine the crystal structure to reveal the binding pose of the compound.

Visualization of Hypothesized Binding Mode:

Caption: Hypothesized binding of the 7-azaindole core to the kinase hinge.

Phase 3: Elucidation of Downstream Signaling and Cellular Effects

With a validated target, the final phase is to understand how target inhibition by 3-Acetyl-4-chloro-7-azaindole translates into a cellular phenotype.

Phospho-proteomics and Pathway Analysis

Rationale: If the target is a kinase, its inhibition will lead to changes in the phosphorylation status of its downstream substrates. Phospho-proteomics provides a global view of these changes, allowing for the mapping of the affected signaling pathways.

Experimental Protocol: Mass Spectrometry-based Phospho-proteomics

-

Cell Treatment and Lysis: Treat sensitive cells with 3-Acetyl-4-chloro-7-azaindole at its GI50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the changes in phosphopeptide abundance between treated and control samples. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify modulated signaling pathways.

Visualization of a Generic Kinase Signaling Pathway:

Caption: Inhibition of a signaling pathway by 3-Acetyl-4-chloro-7-azaindole.

Conclusion and Future Directions

This technical guide provides a rigorous, hypothesis-driven framework for the comprehensive elucidation of the . By systematically progressing from broad screening to specific target validation and downstream pathway analysis, researchers can build a robust data package that not only defines the MoA but also provides a strong foundation for further preclinical and clinical development. The integration of biochemical, cellular, and structural biology approaches ensures a multi-faceted understanding of the compound's activity, embodying the principles of modern drug discovery. The insights gained from these studies will be critical in positioning 3-Acetyl-4-chloro-7-azaindole as a potential therapeutic agent and in guiding the design of next-generation 7-azaindole derivatives with improved potency and selectivity.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of 7-Azaindole Derivatives: A Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth review of the recent advancements in understanding the biological activities of 7-azaindole derivatives, with a particular focus on their anticancer, antiviral, and kinase inhibitory properties. This document summarizes key quantitative data, outlines common experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Kinase Inhibition: A Dominant Bioactivity

A predominant application of 7-azaindole derivatives lies in the development of protein kinase inhibitors. The 7-azaindole core acts as an excellent hinge-binding motif, mimicking the adenine core of ATP and forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. This has led to the discovery of numerous potent kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.

Multi-Targeted Kinase Inhibitors

Recent efforts have focused on developing multi-targeted kinase inhibitors (MTKIs) based on the 7-azaindole scaffold, aiming to simultaneously block multiple signaling pathways involved in tumorigenesis and angiogenesis.[1] A series of potent dual ABL/SRC inhibitors were improved to demonstrate wider activity on selected oncogenic kinases.[1]

Table 1: Inhibitory Activity of Selected Multi-Targeted 7-Azaindole Kinase Inhibitors

| Compound | Target Kinases Inhibited (≥40% inhibition at 100 nM) | Reference |

| 24x | At least 5 of 6 targeted kinases | [1] |

| 24y | At least 5 of 6 targeted kinases | [1] |

| 26y | At least 5 of 6 targeted kinases | [1] |

| 28y | At least 5 of 6 targeted kinases | [1] |

| 29x | At least 5 of 6 targeted kinases | [1] |

| 29y | At least 5 of 6 targeted kinases | [1] |

| 6x | At least 5 of 6 targeted kinases | [1] |

| 6y | At least 5 of 6 targeted kinases | [1] |

| 7y | At least 5 of 6 targeted kinases | [1] |

PI3K/AKT/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[2] 7-Azaindole derivatives have emerged as potent inhibitors of this pathway, demonstrating significant anticancer potential.[2][3] A novel series of 7-azaindole scaffold derivatives were discovered to exhibit potent activity against PI3K at both molecular and cellular levels.[2]

Table 2: Antiproliferative Activity of PI3K Inhibitor 7-Azaindole Derivatives

| Compound | Cell Line | GI₅₀ (μM) | Reference |

| B13 | Various human cancer cell lines | Subnanomolar activity | [2] |

| B14 | Various human cancer cell lines | Subnanomolar activity | [2] |

| C1 | Various human cancer cell lines | Subnanomolar activity | [2] |

| C2 | Various human cancer cell lines | Subnanomolar activity | [2] |

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by 7-azaindole derivatives.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anticancer Activity

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Various 7-Azaindole Derivatives

| Compound | Cell Line | Activity | IC₅₀/GI₅₀ (μM) | Reference |

| 4g | MCF-7 | Anticancer | 15.56 | [4] |

| 4a, 4b, 4c, 4h, 4i | MCF-7 | Anticancer | Good activity | [4] |

| 7-AID | HeLa | Cytotoxicity | 16.96 | [1] |

| 7-AID | MCF-7 | Cytotoxicity | 14.12 | [1] |

| 7-AID | MDA MB-231 | Cytotoxicity | 12.69 | [1] |

| P1 | HOS | Cytotoxicity | 0.08879 | [5] |

| P1 | L929 (normal) | Cytotoxicity | 140.49 | [5] |

| 4a | A549 | Anti-proliferative | 6.23 µg/mL | [6] |

| 4h | A549 | Anti-proliferative | 8.52 µg/mL | [6] |

| 5d | A549 | Anti-proliferative | 7.33 µg/mL | [6] |

| 5j | A549 | Anti-proliferative | 4.56 µg/mL | [6] |

The general workflow for assessing the anticancer activity of these compounds is depicted below.

Caption: General workflow for in vitro anticancer activity assessment.

Antiviral Activity

Recent studies have highlighted the potential of 7-azaindole derivatives as antiviral agents, particularly against SARS-CoV-2 and HIV.

SARS-CoV-2 Inhibition

A series of novel 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[7]

Table 4: Anti-SARS-CoV-2 Activity of 7-Azaindole Derivatives

| Compound | Assay | EC₅₀ (μM) | Reference |

| G7a | SARS2-S pseudovirus | 9.08 | [7] |

| ASM-7 | SARS2-S pseudovirus | Excellent activity | [7] |

| ASM-7 | Native SARS-CoV-2 | 1.001 | [7] |

The mechanism of action involves the binding of these derivatives to the S1-RBD-hACE2 interface, thereby blocking viral entry.

Caption: Inhibition of SARS-CoV-2 entry by 7-azaindole derivatives.

HIV-1 Reverse Transcriptase Inhibition

A library of 7-azaindole compounds was evaluated for anti-HIV-1 activity, leading to the identification of several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

Table 5: Anti-HIV-1 Activity of 7-Azaindole NNRTIs

| Compound | Cell-based EC₅₀ (μM) | Cell-free RT IC₅₀ (μM) | Therapeutic Index | Reference |

| 8 | Submicromolar | 0.73 | >100 | [8] |

| 10 | Submicromolar | 0.58 | >100 | [8] |

| 9 | Submicromolar | Single-digit micromolar | >100 | [8] |

Experimental Protocols: A Methodological Overview

The following section provides a summary of the key experimental methodologies commonly employed in the biological evaluation of 7-azaindole derivatives, as cited in the reviewed literature.

Synthesis and Characterization

Novel 7-azaindole derivatives are typically synthesized through multi-step reactions.[5] The general procedure involves:

-

Reaction of starting materials to form the core 7-azaindole structure or a key intermediate.

-

Functionalization of the core structure through various chemical reactions to introduce desired substituents.

-

Purification of the final compounds, often using techniques like column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization of the synthesized compounds to confirm their structure and purity using analytical methods such as ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[4]

In Vitro Anticancer Activity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. Cancer cells are treated with varying concentrations of the test compounds, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to a purple formazan product is quantified spectrophotometrically.[6]

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, under a fluorescence microscope.[6]

-

Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of the cytotoxic and cytostatic effects of a compound over a longer period. Cells are treated with the compound, and after a certain period, the number and size of colonies are determined.[6]

-

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. In the context of 7-azaindole derivatives, it is often used to measure the expression and phosphorylation status of key proteins in signaling pathways like the PI3K/AKT/mTOR pathway to elucidate the mechanism of action.[9][10]

In Vitro Antiviral Activity Assays

-

Pseudovirus Neutralization Assay: This assay uses replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase). The ability of a compound to inhibit the entry of these pseudoviruses into host cells is measured by the reduction in reporter gene expression.[7]

-

Native Virus Inhibition Assay: This assay uses the live, replication-competent virus to infect host cells in a controlled laboratory setting (e.g., BSL-3 for SARS-CoV-2). The antiviral activity of a compound is determined by measuring the reduction in viral replication, often through techniques like plaque reduction assays or quantification of viral RNA.[7]

-

Cell-Free Reverse Transcriptase (RT) Assay: For anti-HIV agents, this biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified reverse transcriptase. A common method is the FRET-based assay, where the inhibition of DNA polymerization is detected by a change in fluorescence resonance energy transfer.[8]

Conclusion and Future Perspectives

The 7-azaindole scaffold remains a highly productive starting point for the discovery of novel therapeutic agents. The diverse biological activities, ranging from potent and selective kinase inhibition to broad-spectrum anticancer and antiviral effects, underscore the remarkable versatility of this heterocyclic system. Future research will likely focus on the development of next-generation 7-azaindole derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets and the application of advanced drug design strategies, such as fragment-based and structure-based design, will continue to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Genesis of a Privileged Scaffold: A Technical History of 7-Azaindole

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational bioactivity of 7-azaindole, a cornerstone of modern medicinal chemistry.

Introduction

7-Azaindole, known systematically as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to indole, with a nitrogen atom replacing the C7-H group, imparts unique physicochemical properties that have been exploited to develop a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery, seminal synthetic methodologies, and the early understanding of the biological significance of 7-azaindole and its derivatives.

The Initial Discovery: A Nicotine Connection

The first documented synthesis of 7-azaindole was reported in 1945 by G. R. Clemo and G. A. Swan from the University of Durham, UK. Their work, published in the Journal of the Chemical Society, was part of a broader investigation into the chemistry of nicotine.[1] While the primary focus of their research was the degradation and synthesis of nicotine-related compounds, they described the synthesis of 7-azaindole as a novel heterocyclic system.

The impetus for its creation arose from the study of the oxidative degradation products of nicotine. This pioneering work laid the foundation for the exploration of the 7-azaindole core, although its profound impact on medicinal chemistry would not be fully realized for several decades.

Foundational Synthetic Methodologies

The early methods for the synthesis of 7-azaindole were challenging, often involving multi-step procedures with modest yields. Over time, more efficient and versatile synthetic routes have been developed.

The First Synthesis: Clemo and Swan (1945)

The initial synthesis of 7-azaindole by Clemo and Swan involved the cyclization of 2-amino-3-picoline derivatives. While the original publication provides limited detail on the experimental protocol for the parent compound, it laid the groundwork for future synthetic endeavors. They reported the formation of 7-azaindole and characterized it by the preparation of its picrate and N-acetate derivatives, noting their melting points.[1]

Key Historical Synthetic Developments

Several other key synthetic methods have been instrumental in the advancement of 7-azaindole chemistry:

-

Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA). This approach has been utilized for the synthesis of 2-substituted 7-azaindoles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized the synthesis of 7-azaindole and its derivatives. Palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, have enabled the efficient construction of the 7-azaindole scaffold from readily available starting materials.

-

Rh(III)-Catalyzed C-H Activation: More recent methodologies have employed rhodium catalysis for the coupling of 2-aminopyridines with alkynes, offering a direct and atom-economical route to substituted 7-azaindoles.[2]

Physicochemical and Spectroscopic Properties

The introduction of a nitrogen atom into the indole ring system significantly alters the molecule's electronic and physical properties. Early characterization of 7-azaindole provided foundational data that informed its later use in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | 270 °C | [3] |

| pKa | 7.69 ± 0.20 | [3] |

| Solubility | Soluble in chloroform, methanol | [3] |

Early spectroscopic studies were crucial in confirming the structure of 7-azaindole and understanding its electronic properties. Fluorescence spectroscopy, in particular, has been extensively used to study the excited-state dynamics of 7-azaindole, which are sensitive to its environment.

Early Biological Significance and the Dawn of Kinase Inhibition

While the initial discovery of 7-azaindole was not driven by a specific biological application, its structural similarity to endogenous purines hinted at its potential to interact with biological targets. The true breakthrough for 7-azaindole in medicinal chemistry came with the recognition of its utility as a scaffold for kinase inhibitors.

The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the hinge region of protein kinases. This realization propelled the exploration of 7-azaindole derivatives as potent and selective kinase inhibitors for a wide range of diseases, most notably cancer.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

One of the most significant signaling pathways targeted by 7-azaindole-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, illustrating the points of intervention for inhibitors.

References

Structural Analogs of 3-Acetyl-4-chloro-7-azaindole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Structure-Activity Relationships, and Biological Significance

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This technical guide focuses on the structural analogs of a key derivative, 3-Acetyl-4-chloro-7-azaindole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic derivatization, structure-activity relationships (SAR), and potential as a precursor for potent therapeutic agents.

Core Structure and Significance

3-Acetyl-4-chloro-7-azaindole serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. The acetyl group at the 3-position and the chloro substituent at the 4-position offer versatile handles for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 7-azaindole core itself is a key pharmacophore, with the nitrogen atom at the 7-position playing a critical role in forming hydrogen bonds with the hinge region of kinase enzymes.[1]

Synthesis of Structural Analogs

The generation of a library of analogs based on the 3-Acetyl-4-chloro-7-azaindole core can be achieved through various synthetic strategies. Modifications can be introduced at the acetyl group, the chloro position, and the indole nitrogen.

General Synthetic Workflow:

Caption: General synthetic strategies for the derivatization of 3-Acetyl-4-chloro-7-azaindole.

Experimental Protocols

Protocol 1: Synthesis of 3-(Substituted)-4-aryl-7-azaindoles via Suzuki Coupling

This protocol outlines a general procedure for the substitution of the chloro group at the 4-position with various aryl or heteroaryl moieties, a common strategy in developing kinase inhibitors.

-

Reaction Setup: To a solution of 3-Acetyl-4-chloro-7-azaindole (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired arylboronic acid or ester (1.2-1.5 eq).

-

Catalyst and Base: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base such as Na₂CO₃ (2.0-3.0 eq) or K₂CO₃ (2.0-3.0 eq).

-

Reaction Conditions: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-acetyl-4-aryl-7-azaindole analog.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for a library of direct analogs of 3-Acetyl-4-chloro-7-azaindole is not extensively published in a single source, a comprehensive analysis of the broader 7-azaindole class provides valuable insights. The positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most crucial sites for modification to achieve potent anticancer activity.[2] Disubstitution is a common strategy for synthesizing novel and effective analogs.[2]

Key SAR Insights for 7-Azaindole Derivatives:

Caption: Structure-Activity Relationship summary for substituted 7-azaindoles.

Table 1: Biological Activity of Representative 7-Azaindole Analogs

The following table presents data for various substituted 7-azaindoles, illustrating the impact of modifications on biological activity. It is important to note that these are not direct analogs of 3-Acetyl-4-chloro-7-azaindole but provide a strong indication of the SAR trends for this scaffold.

| Compound ID | 3-Position Substituent | 4-Position Substituent | 5-Position Substituent | Target Kinase | IC₅₀ (nM) |

| A | Aminomethyl | H | H | Dopamine D4 | High Affinity |

| B | H | Aryl | H | c-Met | Active |

| C | H | H | Aryl | B-RAF | Potent |

Note: This table is a composite representation based on findings from multiple sources and is intended for illustrative purposes. Specific IC₅₀ values can be found in the cited literature.

Signaling Pathways and Mechanism of Action

Many 7-azaindole derivatives function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Illustrative Kinase Inhibition Pathway:

Caption: Mechanism of action for 7-azaindole-based kinase inhibitors.

Conclusion

3-Acetyl-4-chloro-7-azaindole represents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its versatile chemical handles allow for extensive structural modifications, enabling the fine-tuning of biological activity and drug-like properties. The insights into the structure-activity relationships of the broader 7-azaindole class provide a rational basis for the design of potent and selective inhibitors. Further exploration of the chemical space around this core scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

Spectroscopic and Synthetic Profile of 3-Acetyl-4-chloro-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 3-Acetyl-4-chloro-7-azaindole (CAS Number: 1011711-52-6), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this guide presents a compilation of data from closely related structural analogs to serve as a valuable reference for its characterization. Detailed, generalized experimental protocols for the acquisition of spectroscopic data are also provided.

Spectroscopic Data

The following tables summarize the spectroscopic data for compounds structurally related to 3-Acetyl-4-chloro-7-azaindole. This comparative data provides a reference point for the characterization of the title compound.

Table 1: 1H NMR and 13C NMR Data for a 3-Substituted 7-Azaindole Analog

Analog Compound: 2-(4-acetylpiperazin-1-yl)-N-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide (A 3-acetylamino substituted 7-azaindole derivative)[1]

| 1H NMR (400MHz, DMSO-d6) | 13C NMR (DMSO-d6) |

| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |

| 11.52 (s, 1H) | 152.71 |

| 9.16 (s, 1H) | 149.41 |

| 8.07 (q, 1H) | 121.47 |

| 7.34 (d, 1H) | 108.70 |

| 6.57 (d, 1H) | 66.34 |

| 3.83 (t, 4H) | 52.08 |

| 3.04 (t, 4H) | 40.12 |

| 2.04 (s, 3H) | 39.91 |

| 39.70 | |

| 39.29 | |

| 38.87 | |

| 31.58 | |

| 21.9 |

Table 2: Mass Spectrometry Data for a 7-Azaindole Analog

Analog Compound: 7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium[1]

| Mass Spectrometry | |

| Technique | LC-MS |

| Calculated Molecular Weight | 135.14 |

| Found (M+H)+ | 135.0 |

| MS/MS (m/z) | 119.3 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of 3-Acetyl-4-chloro-7-azaindole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR and 13C NMR Data Acquisition:

-

Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

1H NMR spectra are referenced to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

-

13C NMR spectra are referenced to the solvent peak (e.g., DMSO-d6 at 39.5 ppm).

-

Standard pulse programs are used for data acquisition.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

Mass spectra can be obtained using an Agilent 1200 series LC and Micromass zQ spectrometer or a similar instrument.[1]

-

Electrospray ionization (ESI) is a common technique for this class of compounds.

-

The analysis is typically performed in positive ion mode to observe the [M+H]+ ion.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

IR spectra are recorded on an FT-IR spectrometer.

-

The spectrum is typically scanned in the range of 4000-400 cm-1.

-

Synthesis Workflow

The synthesis of 3-Acetyl-4-chloro-7-azaindole can be conceptualized as a multi-step process starting from 7-azaindole. The following diagram illustrates a logical synthetic pathway.

References

A Technical Guide to the Solubility and Stability of 3-Acetyl-4-chloro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-chloro-7-azaindole is a member of the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents.[1][2][3][4] The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are critical determinants of its biopharmaceutical performance and overall developability. Poor solubility can impede absorption and lead to unreliable in vitro assay results, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic.[5][6] This technical guide provides a comprehensive overview of the essential experimental protocols required to thoroughly characterize the solubility and stability profile of 3-Acetyl-4-chloro-7-azaindole. While specific experimental data for this molecule is not publicly available, this document outlines the standardized methodologies that are crucial for its evaluation in a drug discovery and development setting.

Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and bioavailability. Solubility is typically assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (e.g., DMSO), reflecting conditions often found in high-throughput screening assays.[5][7] Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of a compound in a given solvent after an extended incubation period, which is more relevant for formulation and biopharmaceutical classification.[5][6][8]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility under non-equilibrium conditions.[2][5][9]

Objective: To determine the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Acetyl-4-chloro-7-azaindole in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[10]

-

Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[2][9]

-

Detection & Quantification:

-

Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer. The lowest concentration at which a significant increase in scattering is observed is defined as the kinetic solubility limit.[2][5][9]

-

UV-Vis Spectrophotometry (Direct UV Assay): After incubation, filter the solutions to remove any precipitate using a solubility filter plate.[2][9] Measure the UV absorbance of the clear filtrate in a UV-compatible microplate. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared from the DMSO stock solution.[2][9]

-

This method determines the true solubility of the solid compound at equilibrium and is considered the gold standard.[6][11][12]

Objective: To measure the saturation concentration of the compound in an aqueous buffer after an extended equilibration period.

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Acetyl-4-chloro-7-azaindole to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values such as 5.0, 6.5, and 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker or on a rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[7][12]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining fine particles.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve prepared with known concentrations of the compound is used for quantification.[11]

Data Presentation for Solubility

The results from these experiments should be compiled into a clear and concise table to facilitate comparison and interpretation.

| Parameter | Assay Type | Buffer/Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic Solubility | Shake-Flask | FaSSIF / FeSSIF | 37 | [Experimental Value] | [Calculated Value] |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

Visualization of Solubility Workflow

Stability Assessment

Stability testing is essential for identifying potential degradation pathways and establishing a shelf-life for the drug substance. It typically involves forced degradation (stress testing) and long-term stability studies under various environmental conditions.[13][14]

Experimental Protocol for Forced Degradation

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and develop stability-indicating analytical methods.[1][13] The goal is typically to achieve 5-20% degradation of the parent compound.[4][15]

Objective: To investigate the intrinsic stability of 3-Acetyl-4-chloro-7-azaindole under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[4]

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[15]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).[4]

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[3][4][16] A dark control sample should be stored under the same conditions to isolate light-induced degradation.[16]

-

-

Sample Quenching: At appropriate time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., with a photodiode array detector). The method should be capable of separating the parent compound from all major degradation products. Assess the percentage of remaining parent compound, the formation of degradation products, and the mass balance.

Data Presentation for Stability

Summarize the findings of the forced degradation studies in a table.

| Stress Condition | Reagent/Parameters | Time | Temperature | % Degradation | No. of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24h, 48h, 7d | RT, 60°C | [Value] | [Value] |

| Basic Hydrolysis | 0.1 M NaOH | 24h, 48h, 7d | RT, 60°C | [Value] | [Value] |

| Oxidation | 3% H₂O₂ | 24h | RT | [Value] | [Value] |

| Thermal (Solid) | Dry Heat | 7d | 80°C | [Value] | [Value] |

| Thermal (Solution) | Dry Heat | 7d | 80°C | [Value] | [Value] |

| Photolytic (Solid) | ICH Q1B Light | 1.2 M lux·h | 25°C | [Value] | [Value] |

| Photolytic (Solution) | ICH Q1B Light | 1.2 M lux·h | 25°C | [Value] | [Value] |

RT: Room Temperature

Visualization of Stability Testing Workflow

Biological Context: Kinase Signaling Pathways